Deacetylcinobufagin Exhibits a Distinct Moderate-Cytotoxicity Tier Across Four Human Cancer Cell Lines, Separating It from Both Highly Potent and Inactive Bufadienolide Congeners
In a direct head-to-head cytotoxicity panel evaluating eight bufadienolides isolated from the same Bufo bufo gargarizans extract, deacetylcinobufagin (compound 4) belonged to a distinct intermediate-activity tier. Compounds 3 (argentinogenin), 6 (cinobufaginol), 7 (bufalin), and 8 (gamabufalin) displayed potent activity (IC₅₀ < 2.5 µM), while deacetylcinobufagin (4) and deacetylcinobufaginol (5) showed moderate activity (IC₅₀ < 50 µM), and the two new bufalactamides (1–2) were inactive (IC₅₀ > 100 µM) [1]. This ~20-fold potency reduction relative to bufalin and gamabufalin, coupled with distinct SAR determinants, establishes deacetylcinobufagin's unique position in the bufadienolide activity landscape [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) across four human cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ < 50 µM (moderate tier) across A549, HCT-116, SK-Hep-1, SKOV3 |
| Comparator Or Baseline | Bufalin (7), gamabufalin (8), argentinogenin (3), cinobufaginol (6): IC₅₀ < 2.5 µM (potent tier). Bufalactamides A and B (1–2): IC₅₀ > 100 µM (inactive tier). |
| Quantified Difference | ≥20-fold less potent than the most active congeners; ≥2-fold more active than the inactive threshold |
| Conditions | A549 (lung), HCT-116 (colon), SK-Hep-1 (liver), and SKOV3 (ovarian) human cancer cell lines; compounds co-isolated and tested under identical conditions |
Why This Matters
This intermediate potency tier positions deacetylcinobufagin as a candidate for applications where the high potency (and associated toxicity) of bufalin or cinobufagin is undesirable, yet where complete inactivity is unacceptable—for example, in therapeutic window optimization studies.
- [1] Meng, L., Cao, Q. et al. Structurally diverse bufadienolides from the skins of Bufo bufo gargarizans and their cytotoxicity. Scientific Reports, 2024, 14, Article 27801. View Source
